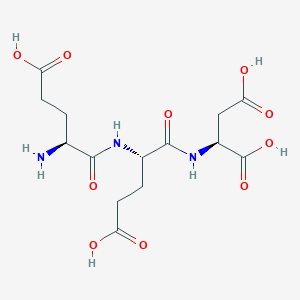

H-Glu-Glu-Asp-OH

描述

H-Glu-Glu-Asp-OH (CAS: 3918-84-1) is a tripeptide composed of two glutamic acid (Glu) residues and one aspartic acid (Asp) residue, with a molecular formula of C₉H₁₄N₂O₇ and a molecular weight of 262.22 g/mol . Key physicochemical properties include a density of 1.53 g/cm³, a boiling point of 608.2°C, and a flash point of 321.6°C . This peptide is structurally notable for its sequential arrangement of acidic residues (Glu-Glu-Asp), which may influence its solubility, stability, and interaction with biological targets. It is commercially available for research purposes, as highlighted by its inclusion in biochemical catalogs .

属性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O10/c15-6(1-3-9(18)19)12(24)16-7(2-4-10(20)21)13(25)17-8(14(26)27)5-11(22)23/h6-8H,1-5,15H2,(H,16,24)(H,17,25)(H,18,19)(H,20,21)(H,22,23)(H,26,27)/t6-,7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKLRYVLERDYDBI-FXQIFTODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Fmoc-Based SPPS Protocol

Solid-phase peptide synthesis (SPPS) remains the gold standard for synthesizing H-Glu-Glu-Asp-OH due to its scalability and automation potential. The Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy is preferred for its compatibility with acid-labile side-chain protecting groups. The synthesis begins with anchoring the C-terminal aspartic acid (Asp) to a Wang resin via its carboxyl group, utilizing a coupling reagent such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) in the presence of DIPEA (N,N-diisopropylethylamine). Subsequent glutamic acid (Glu) residues are added sequentially, with their side-chain carboxyl groups protected by tert-butyl (t-Bu) esters to prevent undesired side reactions.

Critical parameters include:

Cleavage and Global Deprotection

Following chain assembly, the peptide-resin undergoes cleavage using a trifluoroacetic acid (TFA)-based cocktail. A representative formulation includes:

This mixture simultaneously cleaves the peptide from the resin and removes t-Bu protecting groups. Post-cleavage, cold diethyl ether precipitation isolates the crude peptide, which is then lyophilized.

Solution-Phase Synthesis

Fragment Condensation Approach

Solution-phase synthesis is advantageous for large-scale production. The tripeptide is constructed via fragment condensation of protected dipeptides:

-

H-Glu(Ot-Bu)-Glu(Ot-Bu)-OH : Synthesized by coupling Fmoc-Glu(Ot-Bu)-OH to H-Glu(Ot-Bu)-Ot-Bu using DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole).

-

Fragment coupling : Reacting H-Glu(Ot-Bu)-Glu(Ot-Bu)-OH with H-Asp(Ot-Bu)-OH using TBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-tetrafluoroborate) yields the fully protected tripeptide.

Challenges in Solution-Phase Synthesis

-

Racemization : Glutamic acid’s α-carboxyl group is prone to racemization during activation. Adding 1-hydroxy-7-azabenzotriazole (HOAt) reduces this risk by forming stable active esters.

-

Purification complexity : Intermediate dipeptides require chromatographic purification (e.g., silica gel with CHCl₃:MeOH:AcOH = 90:9:1).

Enzymatic and Prebiotic Methods

Catalytic Peptide Ligation

Emerging prebiotic methodologies employ nitrile-activated amino acids for water-compatible ligation. For this compound:

-

Activation : Glutamic acid nitrile (Glu-CN) reacts with hydroxy aspartic acid (Asp-OH) at 60°C, forming an oxazoline intermediate.

-

Hydrolysis : Heating the intermediate at pH 7.4 yields the target tripeptide with >60% conversion efficiency.

This method avoids toxic solvents and operates under mild conditions, though scalability remains limited.

Analytical Validation

Purity Assessment

Post-synthesis analysis employs reversed-phase HPLC (RP-HPLC) with a C18 column (5 µm, 4.6 × 150 mm) and gradient elution (0.1% TFA in H₂O/MeCN). Typical retention times for this compound range from 12–14 minutes under these conditions.

Mass Spectrometry Confirmation

High-resolution ESI-MS (electrospray ionization mass spectrometry) validates molecular integrity. The theoretical mass for this compound (C₁₄H₂₁N₃O₁₀) is 391.12 g/mol, with observed [M+H]⁺ peaks at m/z 392.13 ± 0.02.

Comparative Analysis of Synthesis Methods

Optimization Strategies

Side-Chain Protection Schemes

化学反应分析

Types of Reactions: H-Glu-Glu-Asp-OH can undergo various chemical reactions, including:

Oxidation: The amino acid residues can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.

Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.

Substitution: The amino acid side chains can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used as oxidizing agents.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

Substitution: Various reagents, such as alkyl halides or acyl chlorides, can be used for substitution reactions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield free thiol groups.

科学研究应用

Neuroscience

H-Glu-Glu-Asp-OH plays a pivotal role in neuroscience research, particularly in understanding neurotransmitter systems. It is involved in:

- Synaptic Transmission : The compound is studied for its effects on synaptic plasticity, which is crucial for learning and memory processes. Research indicates that it can modulate synaptic strength and efficacy, making it a valuable tool for investigating cognitive functions .

- Neuroprotection : The peptide has been explored for its neuroprotective properties, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Biochemistry

In biochemistry, this compound is utilized in peptide synthesis and protein engineering:

- Peptide Synthesis : It serves as a substrate in the synthesis of more complex peptides, facilitating the study of peptide bond formation and stability .

- Protein Engineering : Researchers use this compound to develop novel biomolecules with specific functions, enhancing our understanding of protein interactions and functions within biological systems .

Medicine

The medical applications of this compound are particularly noteworthy:

- Therapeutic Development : The peptide is investigated for its potential therapeutic effects, including anti-inflammatory properties and immunomodulation. Studies have shown that it can stimulate lymphocyte proliferation and differentiation, indicating its potential use in treating age-related immune disorders .

- Clinical Research : this compound is involved in clinical studies assessing the effects of amino acids on human health, contributing to dietary recommendations and therapeutic strategies .

Food Science

In the food industry, this compound has applications as a flavor enhancer:

- Flavor Enhancement : The compound can improve the taste profiles of various food products, making it a valuable ingredient in functional foods aimed at enhancing nutritional value while appealing to consumer preferences .

Case Studies and Research Findings

Several studies have documented the biological activity and applications of this compound:

- A study published in ResearchGate examined the differential effects of aspartate and glutamate in intrinsically disordered proteins (IDPs), highlighting their unique roles in cellular processes .

- Another investigation focused on the activation energies for hydrolysis of peptide bonds involving Glu and Asp residues, providing insights into their stability and reactivity in biological systems .

Data Table of Applications

作用机制

The mechanism of action of H-Glu-Glu-Asp-OH involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity. For example, it may interact with proteases, influencing their catalytic activity and substrate specificity. Additionally, it can participate in signaling pathways, affecting cellular processes such as gene expression, protein synthesis, and metabolic regulation.

相似化合物的比较

Comparison with Structurally Similar Compounds

The functional and physicochemical characteristics of H-Glu-Glu-Asp-OH can be contextualized by comparing it to other tripeptides and dipeptides containing Glu, Asp, or Gly residues. Below is a detailed analysis:

Structural Comparison

Key Observations :

- Acidic vs. Neutral Residues : this compound and H-Asp-Asp-Asp-OH exhibit strong acidity due to multiple carboxyl groups, whereas H-Gly-Asp-Gly-OH has reduced acidity .

- Backbone Flexibility : The γ-carboxyl linkage in H-γ-Glu-Gly-OH may confer unique conformational properties compared to α-linked peptides like this compound .

Physicochemical Properties

Key Observations :

- Solubility : Acidic peptides like this compound and H-Asp-Asp-Asp-OH are highly water-soluble, while H-Gly-Asp-Gly-OH requires polar aprotic solvents (e.g., DMSO) .

- Thermal Stability : H-γ-Glu-Gly-OH’s γ-linkage may reduce thermal stability compared to α-linked peptides .

Role in Gluten Proteins

This compound shares homology with gluten subunits (e.g., HMW-GS and LMW-GS), where Glu-rich regions correlate with dough elasticity and bread-making quality . In contrast, H-Asp-Asp-Asp-OH’s triple Asp motif is absent in gluten, highlighting the unique role of Glu-Asp sequences in wheat protein functionality .

生物活性

H-Glu-Glu-Asp-OH, a peptide composed of two glutamic acid residues and one aspartic acid residue, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a tripeptide where:

- Glu stands for glutamic acid

- Asp stands for aspartic acid

The peptide's structure can be represented as:

This compound is known for its potential roles in various physiological processes, including neurotransmission and metabolic regulation.

1. Antioxidant Activity

Research indicates that peptides containing glutamic and aspartic acids exhibit significant antioxidant properties. In a study evaluating various derivatives, compounds with similar amino acid sequences demonstrated effective radical scavenging capabilities, suggesting that this compound may also possess this activity. The antioxidant effect is crucial in mitigating oxidative stress related to various diseases .

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies. For instance, compounds derived from aspartic and glutamic acids showed promising results in reducing inflammation markers in vitro. The mechanism involves the inhibition of pro-inflammatory cytokines and modulation of immune responses .

3. Neuroprotective Effects

There is evidence supporting the neuroprotective effects of peptides similar to this compound. These peptides may enhance neuronal survival under stress conditions by modulating signaling pathways associated with apoptosis and promoting neurogenesis .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Mechanisms

A study conducted on neuronal cell lines treated with this compound revealed that the peptide significantly reduced cell death induced by oxidative stress. The mechanism was linked to the activation of survival pathways, including the PI3K/Akt pathway, which is critical for cell survival and growth .

Molecular Docking Studies

Molecular docking studies have been performed to understand the interaction between this compound and various biological targets. These studies suggest that the peptide can bind effectively to receptors involved in inflammatory responses and neuronal signaling pathways, indicating its potential therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。